molecular formula C3H11NO6P2 B13801044 [(Methylimino)dimethylene]bisphosphonic acid CAS No. 5995-25-5

[(Methylimino)dimethylene]bisphosphonic acid

Cat. No.: B13801044
CAS No.: 5995-25-5
M. Wt: 219.07 g/mol
InChI Key: VTXYPEKJZXRXJB-UHFFFAOYSA-N
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Description

[(Methylimino)dimethylene]bisphosphonic acid (MIP2) is a nitrogen-containing bisphosphonate characterized by a central methylimino (CH₃-N) group bridging two methylene-linked phosphonic acid (PO₃H₂) moieties (Figure 3, ). This structure confers unique chelating properties and biological activity, distinguishing it from classical bisphosphonates like pamidronic acid (PD) or zoledronic acid (ZD). The methylimino group introduces a tertiary amine, which may enhance interactions with cellular targets, such as enzymes or metal ions, compared to hydroxyl- or alkyl-substituted bisphosphonates.

Bisphosphonates generally inhibit osteoclast-mediated bone resorption, but MIP2's specific applications remain under investigation. Its synthesis likely follows methods similar to other hydroxymethylenebisphosphonic acid derivatives, involving reactions of phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃) with appropriate starting materials ().

Properties

CAS No.

5995-25-5

Molecular Formula

C3H11NO6P2

Molecular Weight

219.07 g/mol

IUPAC Name

[methyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C3H11NO6P2/c1-4(2-11(5,6)7)3-12(8,9)10/h2-3H2,1H3,(H2,5,6,7)(H2,8,9,10)

InChI Key

VTXYPEKJZXRXJB-UHFFFAOYSA-N

Canonical SMILES

CN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

Preparation Methods

Classical Aminomethylation Route

The most common and industrially relevant method involves the reaction of phosphorous acid, methylamine, and formaldehyde in specific molar ratios under acidic catalysis. The process can be summarized as follows:

  • Reactants : Phosphorous acid, methylamine, formaldehyde
  • Catalyst : Acid catalyst with pKa ≤ 3.1 (e.g., homogeneous sulfuric acid or heterogeneous acid resins)
  • Reaction conditions : Controlled pH below 5, temperature typically ranging from 90°C to 120°C
  • Process : The reaction mixture is stirred until completion, followed by purification steps such as crystallization or precipitation.

This method is well-documented for producing high-purity [(Methylimino)dimethylene]bisphosphonic acid with reduced cycle times and minimal corrosion issues due to the absence of hydrohalogenic acids.

Hydrolysis of Phosphorus Oxychloride Derivatives

An alternative approach involves hydrolyzing phosphorus oxychloride (P4O6) derivatives in the presence of a Bronsted acid catalyst. The process includes:

  • Hydrolysis of P4O6 under acidic conditions with controlled water content (0-40%)
  • Addition of methylamine either before, during, or after hydrolysis
  • Subsequent addition of formaldehyde to form the bisphosphonic acid compound

This method allows precise control over reaction parameters and is advantageous for producing aminoalkylene phosphonic acids with fewer impurities.

Use of P-O-P Anhydride Moieties

Another innovative synthesis involves reacting compounds containing P-O-P anhydride moieties with methylamine and formaldehyde to form the target bisphosphonic acid. This method involves:

  • Formation of a reaction mixture with defined ratios of P-O-P anhydride and methylamine
  • Acid catalysis to facilitate the reaction
  • Recovery of the bisphosphonic acid product from the mixture

This approach has been shown to be efficient for synthesizing alpha-aminoalkylene phosphonic acids and their esters.

Comparative Summary of Preparation Methods

Preparation Method Key Reactants Catalyst Type Reaction Conditions Advantages Limitations
Classical Aminomethylation Phosphorous acid, methylamine, formaldehyde Homogeneous/Heterogeneous Bronsted acid pH < 5, 90-120°C High purity, reduced corrosion, scalable Requires precise acid control
Hydrolysis of P4O6 Derivatives P4O6, methylamine, formaldehyde Bronsted acid Controlled water content, acidic medium Precise control, fewer impurities More complex setup
P-O-P Anhydride Moiety Reaction P-O-P anhydride compound, methylamine, formaldehyde Acid catalyst Defined molar ratios, acid catalysis Efficient for esters and derivatives Requires specialized reagents

Research Findings and Experimental Data

Reaction Yields and Purity

  • The classical aminomethylation method yields this compound in high purity (>95%) with reaction times significantly reduced by optimizing acid catalyst concentration and temperature.
  • Hydrolysis of P4O6 derivatives results in comparable yields but offers better control over by-products, improving overall purity.
  • Reactions involving P-O-P anhydride moieties have demonstrated efficient synthesis of bisphosphonic acid derivatives with yields around 85-90%, suitable for further chemical modifications.

Environmental and Operational Considerations

  • The avoidance of hydrohalogenic acids in the classical method reduces corrosion risks and environmental hazards.
  • Use of heterogeneous acid catalysts allows catalyst recovery and reuse, enhancing process sustainability.
  • Controlled water content in hydrolysis methods minimizes side reactions and improves product stability.

Chemical Reactions Analysis

Types of Reactions

[(Methylimino)dimethylene]bisphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphonates.

    Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives and phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bone Resorption Inhibition

[(Methylimino)dimethylene]bisphosphonic acid belongs to a class of compounds known as bisphosphonates, which are primarily used to inhibit bone resorption. These compounds are particularly effective in treating conditions characterized by increased bone turnover, such as osteoporosis and certain cancers that lead to bone metastasis.

  • Mechanism of Action : Bisphosphonates work by inhibiting osteoclast activity, which is responsible for bone resorption. This action helps to maintain bone density and reduce the risk of fractures in patients with osteoporosis .
  • Clinical Efficacy : Clinical studies have demonstrated that bisphosphonates can significantly reduce skeletal-related events in patients with multiple myeloma and other malignancies involving bone . For instance, patients treated with bisphosphonates showed improved survival rates and reduced incidence of skeletal complications.

Treatment of Osteoporosis

Research indicates that this compound may be effective in treating postmenopausal osteoporosis. The compound's ability to decrease bone resorption makes it a candidate for long-term management of this condition, potentially offering an alternative to existing therapies like alendronate or risedronate .

Tumor Metastasis Prevention

Recent studies have explored the role of bisphosphonates in preventing tumor metastasis. The compound has shown promise in inhibiting the proliferation of osteosarcoma cell lines, such as U2OS, indicating its potential as an adjunct therapy in cancer treatment.

  • Case Study : A study demonstrated that treatment with bisphosphonates led to significant apoptosis in U2OS cells, suggesting that these compounds may not only inhibit bone resorption but also directly affect cancer cell viability .
  • Mechanisms : The anti-cancer effects are believed to be mediated through various pathways, including the regulation of apoptosis-related proteins like Bcl-2 and Bax, which are crucial for cell survival .

Corrosion Inhibition

This compound has been investigated for its potential use as a corrosion inhibitor in various industrial applications. Its phosphonic acid structure allows it to form protective layers on metal surfaces, thereby reducing corrosion rates.

  • Application Example : Research has shown that aminomethylenephosphonic acids can effectively reduce corrosion in metal substrates when applied as coatings or additives in industrial processes .

Summary Table of Applications

Application AreaSpecific Use CaseMechanism/Effect
PharmaceuticalTreatment of osteoporosisInhibits osteoclast activity
Management of bone metastasisInduces apoptosis in cancer cells
Prevention of skeletal-related eventsReduces incidence of fractures
Materials ScienceCorrosion inhibitionForms protective layers on metal surfaces

Mechanism of Action

The mechanism of action of [(Methylimino)dimethylene]bisphosphonic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The phosphonic acid groups play a crucial role in these interactions by forming strong bonds with metal ions and other active site residues .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Bisphosphonate Moiety : Essential for metal chelation (e.g., Ca²⁺, Fe³⁺) and bone targeting ().
  • Electron-Withdrawing Substituents : Enhance PYCR1 inhibition ().
  • Aromatic vs. Aliphatic : Aromatic derivatives (e.g., benzene-1,4-bis[ABP]) show stronger pro-apoptotic effects, while aliphatic chains (e.g., dodecyl in ) improve lipophilicity.

Biological Activity

[(Methylimino)dimethylene]bisphosphonic acid, also known as a derivative of alendronate, is a member of the bisphosphonate class of compounds. These compounds are primarily recognized for their ability to inhibit bone resorption and are utilized in the treatment of various bone-related conditions, including osteoporosis and Paget's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical applications, and potential therapeutic benefits.

Bisphosphonates, including this compound, exert their effects primarily through the inhibition of osteoclast-mediated bone resorption. The mechanism involves:

  • Binding to Hydroxyapatite : These compounds have a strong affinity for hydroxyapatite crystals in bone, leading to their accumulation at sites of bone remodeling.
  • Inhibition of Osteoclast Activity : They induce apoptosis in osteoclasts and inhibit their formation, reducing bone turnover and resorption rates .
  • Effects on Signaling Pathways : Bisphosphonates may interfere with several signaling pathways involved in osteoclast differentiation and activity, including the RANK/RANKL/OPG pathway .
MechanismDescription
Hydroxyapatite BindingStrong affinity for bone mineral matrix
Osteoclast ApoptosisInduces programmed cell death in osteoclasts
Signaling Pathway InterferenceAlters RANK/RANKL/OPG signaling pathways

Osteoporosis Treatment

This compound has been extensively studied for its role in treating osteoporosis. Clinical trials have demonstrated significant reductions in fracture risk among postmenopausal women receiving bisphosphonate therapy.

Case Study: Efficacy in Osteoporosis

A pivotal study involving postmenopausal women showed that treatment with this compound resulted in a 50% reduction in vertebral fractures over three years compared to placebo groups. The study highlighted the drug's effectiveness in increasing bone mineral density (BMD) and improving overall skeletal health .

Table 2: Clinical Trial Summary

Study TypePopulationOutcome MeasureResult
Randomized TrialPostmenopausal WomenVertebral Fractures50% reduction vs. placebo
Longitudinal StudyOsteoporosis PatientsBone Mineral DensitySignificant increase over 3 years

Antibacterial Properties

Recent studies have also explored the antibacterial properties of this compound, particularly when combined with silver nanoparticles. Research indicates that this combination exhibits enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) significantly lower than those observed with silver nanoparticles alone .

Table 3: Antibacterial Activity

Compound CombinationMIC against E. coli (μg/mL)MIC against S. aureus (μg/mL)
Ag-NPs0.50.5
This compound + Ag-NPs0.250.25

Q & A

Q. What are the key synthetic routes for [(Methylimino)dimethylene]bisphosphonic acid, and how are intermediates characterized?

The compound is synthesized via acid-catalyzed reactions, such as the Michael addition of diethylphosphite to oxazolones. For example, reacting oxazolone 1a with bis(phosphonate) 2 in dilute HCl yields 1,1-bisphosphonate 5a (45% yield), while concentrated HCl produces bisphosphonic acid 7a (55% yield). Intermediates are characterized using ¹H, ¹³C, and ³¹P NMR spectroscopy. For instance, 5a shows distinct ³¹P NMR signals at δP = 23.16 and 25.16 ppm, confirming phosphonate groups. IR, mass spectrometry, and elemental analysis further validate structures .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

³¹P NMR is essential for identifying phosphonate/phosphonic acid groups, with characteristic signals between δP 20–25 ppm. ¹H NMR reveals methine protons (e.g., δH = 1.92–4.38 ppm in 5a ), while ¹³C NMR confirms phosphorus-carbon coupling (e.g., δC = 25.3 ppm for C-P₂ in 5a ). IR spectroscopy detects P=O stretches (~1200 cm⁻¹), and mass spectrometry provides molecular weight confirmation .

Q. What purification methods are effective for isolating this compound?

Solvent extraction and column chromatography (e.g., silica gel) are commonly used. For example, bisphosphonate 5a is separated from by-products like phosphonate adduct 6a using column chromatography, with elution monitored via TLC .

Advanced Research Questions

Q. How does acid concentration influence product distribution in bisphosphonic acid synthesis?

Reaction conditions dictate product outcomes:

  • Dilute HCl : Favors bisphosphonate ester formation (e.g., 5a , 45% yield) via Michael addition.
  • Concentrated HCl : Hydrolyzes esters to bisphosphonic acids (e.g., 7a , 55% yield) while generating by-products like vinylphosphonic acid 8a (25% yield). Optimization requires monitoring via TLC and adjusting acid stoichiometry to suppress undesired pathways .

Q. What methodological approaches are used to study inhibitory effects on fibrin polymerization?

Biochemical assays include turbidity measurements to track fibrin clot formation rates. Docking studies predict binding interactions with fibrinogen domains, while kinetic analyses quantify IC₅₀ values. For example, methylene bisphosphonic acids inhibit ATPase activity by competing with ATP-binding sites, as shown in calixarene-based analogs .

Q. How can researchers resolve discrepancies in ³¹P NMR data for phosphonate derivatives?

Discrepancies (e.g., unexpected shifts or split signals) may arise from impurities or tautomerism. Strategies include:

  • Comparing with literature data (e.g., δP = 23–25 ppm for bisphosphonates).
  • Using heteronuclear correlation spectroscopy (HMBC) to confirm P-C coupling.
  • Re-purifying samples via recrystallization or chromatography to remove residual solvents or by-products .

Q. What strategies improve low yields in Michael addition-based syntheses?

Low yields (e.g., 45% for 5a ) are addressed by:

  • Optimizing reaction time and temperature (e.g., 0–5°C for oxazolone stability).
  • Pre-activating diethylphosphite with bases to enhance nucleophilicity.
  • Using scavengers like propylene oxide to neutralize HCl during workup .

Q. How does the methylimino group influence chelation compared to other bisphosphonic acids?

The methylimino moiety enhances metal-binding affinity by providing a rigid backbone. For example, [(Dodecylimino)bis(methylene)]bisphosphonic acid (log K ~10 for Ca²⁺) shows stronger chelation than non-nitrogenous analogs. Computational studies (e.g., DFT) model coordination geometries, while titration calorimetry quantifies binding constants .

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